6-Chloro-2-(methylsulfanyl)-N-phenylpyrimidin-4-amine
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Overview
Description
6-Chloro-2-(methylsulfanyl)-N-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methylsulfanyl group at the 2nd position, and a phenyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylsulfanyl)-N-phenylpyrimidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyrimidine as the starting material.
Substitution Reaction: The chlorine atom at the 6th position is substituted with a methylsulfanyl group using thiophenol in the presence of a base such as potassium hydroxide (KOH) in boiling ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylsulfanyl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to modify the functional groups.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Aniline, thiophenol, KOH, ethanol
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
6-Chloro-2-(methylsulfanyl)-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylsulfanyl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine: Similar structure with an additional ethyl group on the phenyl ring.
6-Chloro-2-(methylsulfanyl)-N-(2-(quinolin-8-yloxy)ethyl)pyrimidin-4-amine: Contains a quinoline moiety, providing different biological activity.
Uniqueness
6-Chloro-2-(methylsulfanyl)-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
86626-97-3 |
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Molecular Formula |
C11H10ClN3S |
Molecular Weight |
251.74 g/mol |
IUPAC Name |
6-chloro-2-methylsulfanyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3S/c1-16-11-14-9(12)7-10(15-11)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
InChI Key |
NQSHFGWVOOPMOP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
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